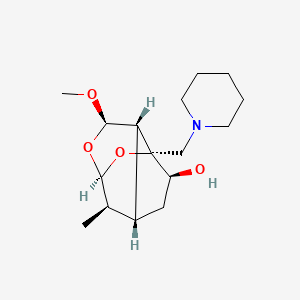
Valperinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valperinol is a compound known for its role as a calcium channel blocker. It was initially patented as a potential sedative, antiepileptic, and antiparkinsonian agent, although it was never marketed . The chemical structure of this compound is characterized by its IUPAC name: (1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(1-piperidinylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol .
Preparation Methods
The synthesis of Valperinol involves several steps, starting from didrovaltrate. The synthetic route includes the formation of various 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups. Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Valperinol undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its activity as a calcium channel blocker.
Scientific Research Applications
Chemistry: As a calcium channel blocker, it has been used in studies to understand the mechanisms of calcium ion transport and its inhibition.
Biology: Research has explored its effects on cellular processes that depend on calcium signaling.
Medicine: Although not marketed, its potential as a sedative, antiepileptic, and antiparkinsonian agent has been investigated.
Mechanism of Action
Valperinol exerts its effects by inhibiting calcium channels, which are crucial for various physiological processes. By blocking these channels, this compound reduces the influx of calcium ions into cells, thereby modulating activities such as muscle contraction, neurotransmitter release, and cell signaling . The molecular targets include voltage-gated calcium channels, and the pathways involved are those related to calcium ion homeostasis and signaling.
Comparison with Similar Compounds
Valperinol can be compared to other calcium channel blockers such as verapamil and diltiazem. While all these compounds share the common mechanism of inhibiting calcium channels, this compound’s unique structure, particularly its tricyclic core and piperidinylmethyl group, distinguishes it from others . Similar compounds include:
Verapamil: Another calcium channel blocker used primarily for cardiovascular conditions.
Diltiazem: Used for similar indications as verapamil but with a different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.
Biological Activity
Valperinol, a compound of interest in pharmacological research, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular apoptosis. This article synthesizes findings from diverse sources, focusing on its cytotoxic effects, mechanisms of action, and implications for therapeutic use.
Overview of this compound
This compound is a synthetic derivative related to valproic acid, primarily known for its anticonvulsant properties. However, recent studies have explored its broader biological activities, particularly in oncology.
Cytotoxicity Studies
This compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its inhibitory concentration (IC50) values against different cancer types:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HL-60 (Leukemia) | 7.89 | Induces apoptosis through caspase activation |
| MDA-MB-435 (Breast) | 11.34 | Shows moderate cytotoxicity |
| HCT-8 (Colon) | 5.77 | Effective against colon cancer cells |
| PBMC (Peripheral Blood Mononuclear Cells) | >50 | No significant cytotoxicity observed |
These results indicate that this compound selectively targets cancer cells while sparing normal cells, which is a critical factor in developing effective cancer therapies .
Apoptosis Induction
This compound's ability to induce apoptosis has been documented in several studies. The mechanism involves the activation of caspases, which are crucial for the apoptotic process. Specifically, this compound has been shown to activate caspase-3 in HL-60 leukemia cells, leading to characteristic morphological changes associated with apoptosis .
Antiproliferative Effects
In addition to inducing apoptosis, this compound demonstrates antiproliferative properties. It inhibits cell cycle progression in cancer cells, particularly by blocking the G0/G1 phase. This action is crucial for preventing the proliferation of malignant cells .
Case Studies and Research Findings
- Cytotoxic Effects on HL-60 Cells : A study investigating this compound's effects on HL-60 leukemia cells revealed that it not only inhibited cell growth but also induced significant apoptotic changes. Flow cytometry analysis confirmed increased caspase-3 activity and morphological alterations indicative of apoptosis .
- Comparative Studies : In comparative studies with other compounds, this compound exhibited lower IC50 values than several analogs, suggesting a higher potency against specific cancer types such as leukemia and breast cancer .
- Mechanistic Insights : Further mechanistic studies indicated that this compound's cytotoxicity was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic factors like Bax, thereby shifting the balance towards apoptosis in cancer cells .
Properties
CAS No. |
69055-89-6 |
|---|---|
Molecular Formula |
C16H27NO4 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |
InChI |
InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1 |
InChI Key |
KZSHXABWNBVUTK-GBIHRFPISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O |
Canonical SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















